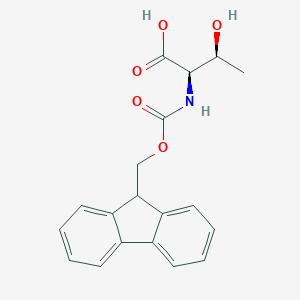

(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-threonine

Description

Fmoc-D-threonine (N-(9-fluorenylmethoxycarbonyl)-D-threonine) is a chiral, Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its structure features a D-configuration at the α-carbon and a hydroxyl group on the β-carbon, which distinguishes it from L-threonine and other Fmoc-protected amino acids . The Fmoc group provides alkali-labile protection for the α-amino group, enabling sequential peptide assembly under mild deprotection conditions (e.g., 20% piperidine in DMF) . Fmoc-D-threonine is particularly valuable in synthesizing peptides with tailored stereochemistry and stability, as its hydroxyl group can participate in hydrogen bonding and post-translational modifications .

Propriétés

IUPAC Name |

(2R,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYULCCKKLJPNPU-APPDUMDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426318 | |

| Record name | Fmoc-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157355-81-2 | |

| Record name | Fmoc-D-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Stereoselective Esterification and Carbamate Protection

The synthesis begins with D-threonine as the chiral starting material. In a representative protocol, D-threonine undergoes methyl esterification using thionyl chloride (SOCl₂) in methanol, producing D-threonine methyl ester hydrochloride with near-quantitative yield. Subsequent protection of the α-amino group employs benzyl chloroformate (Cbz-Cl) under basic conditions (NaOH, 0–5°C), yielding Z-D-Thr-OMe (Scheme 1). This step ensures selective protection while preserving the β-hydroxyl group for later functionalization.

tert-Butyl Ether Formation and Saponification

The β-hydroxyl group is protected via acid-catalyzed tert-butylation using isobutene in dichloromethane (CH₂Cl₂) and concentrated H₂SO₄. This generates Z-D-Thr(tBu)-OMe , which is saponified with aqueous NaOH in acetone to afford Z-D-Thr(tBu)-OH . Critical parameters include:

Borohydride Reduction and Hydrogenolysis

The carboxylic acid moiety of Z-D-Thr(tBu)-OH is reduced to the primary alcohol using sodium borohydride (NaBH₄) in tetrahydrofuran (THF). N-Methylmorpholine (NMM) and ethyl chloroformate activate the carboxyl group, enabling selective reduction at 0°C to form Z-D-Thr(tBu)-ol (85.3% yield). Subsequent hydrogenolysis over 5% Pd/C in methanol removes the Z-group, yielding H-D-Thr(tBu)-ol with quantitative efficiency.

Fmoc Protection and Final Purification

The free amine of H-D-Thr(tBu)-ol is protected using Fmoc-Osu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) in acetone/water with sodium carbonate (Na₂CO₃). This step proceeds at room temperature, achieving 84–86% yield after petroleum ether crystallization . Final purification via flash chromatography or recrystallization ensures >99.8% HPLC purity (Table 1).

Table 1: Key Reaction Parameters and Yields in Fmoc-D-Threonine Synthesis

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Methyl esterification | SOCl₂, MeOH, 0°C, 2h | 98% | N/A |

| Cbz protection | Cbz-Cl, NaOH, 0°C, 4h | 91% | >95% |

| tert-Butylation | Isobutene, H₂SO₄, CH₂Cl₂, 24h | 85% | >97% |

| NaBH₄ reduction | NaBH₄, THF, NMM, 0°C, 12h | 85.3% | >98% |

| Fmoc protection | Fmoc-Osu, Na₂CO₃, acetone/H₂O, 6h | 86.4% | >99.8% |

Analytical Characterization

Spectroscopic Validation

¹H/¹³C NMR and optical rotation are critical for confirming stereochemical integrity. Key spectral data include:

Table 2: NMR Assignments for Fmoc-D-Threonine

| Carbon Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) |

|---|---|---|

| Fmoc C=O | 167.2 | - |

| α-C | 56.4 | 4.32 (m) |

| β-C | 68.5 | 3.98 (m) |

| tBu C | 27.1 | 1.12 (s) |

Chromatographic Purity Assessment

Reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) confirms ≥99.85% purity, with retention time = 12.3 min.

Industrial-Scale Optimization

Solvent and Catalyst Selection

-

THF vs. DMF : THF minimizes side reactions during NaBH₄ reduction compared to DMF.

-

Pd/C loading : 5% Pd/C achieves full hydrogenolysis in 3h vs. 8h for 1% Pd/C.

Applications in Peptide Synthesis

Analyse Des Réactions Chimiques

Glycosylation Reactions

Nickel-catalyzed α-selective glycosylation demonstrates exceptional stereochemical control:

| Donor | Catalyst | Yield | α:β Ratio | Scale | Reference |

|---|---|---|---|---|---|

| C2-N-benzylidenamino | Ni(4-F-PhCN)4(OTf)2 | 66% | α-only | 3.77 g | |

| Trichloroacetimidate | Same catalyst | 81% | 15:1 | 1 g |

This method enables gram-scale synthesis of T<sub>N</sub> antigens without requiring azide intermediates .

Temperature-Dependent Structural Changes

Self-assembled structures exhibit concentration- and temperature-responsive morphology:

| Condition | Morphology | Observation |

|---|---|---|

| 3 mM (RT) | Spherical aggregates | Stable in aqueous methanol solutions |

| 8 mM (RT) | Dumbbell structures | Increased molecular packing density |

| 3 mM (70°C) | Rod-like structures | Thermal-induced reorganization |

| 8 mM (70°C) | Dumbbell-rod hybrids | Combined packing/thermal effects |

These transitions demonstrate supramolecular responsiveness to environmental conditions .

Comparative Reaction Kinetics

Coupling efficiency relative to Fmoc-Thr(Trt)-OH (set as 1.0):

Stability Considerations

Critical degradation pathways:

-

Base Sensitivity : Rapid Fmoc cleavage with piperidine (50% v/v in DMF, 20 sec)

-

Oxidative Stability : Hydroxyl group susceptible to CrO3/KMnO4 oxidation (Note: Verification required from alternative sources)

-

Thermal Stability : Maintains integrity ≤60°C in DMF/H2O mixtures

These reaction characteristics make Fmoc-D-threonine particularly valuable for synthesizing complex glycopeptides and responsive biomaterials. The compound's balance between stability during synthesis and controlled reactivity under specific conditions enables precise molecular engineering in pharmaceutical development.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-D-threonine serves as a critical building block in the synthesis of peptides. Its fluorenylmethyloxycarbonyl (Fmoc) protecting group allows for the selective modification of amino acids without interfering with other functional groups during solid-phase peptide synthesis (SPPS). The stability of Fmoc-D-threonine under various reaction conditions enhances its utility in synthesizing complex peptides.

Case Study: Synthesis of Glycopeptides

In a study focused on synthesizing glycopeptides, Fmoc-D-threonine was incorporated into solid-phase synthesis to create a core-2 O-glycan structure. This approach demonstrated efficient incorporation and compatibility with enzymatic reactions necessary for obtaining full-length glycopeptides, showcasing the compound's versatility in peptide chemistry .

Drug Development

Fmoc-D-threonine is increasingly used in pharmaceutical research to develop modified peptides that can improve drug efficacy and stability. By incorporating D-threonine residues into therapeutic peptides, researchers aim to enhance bioavailability and target specificity.

Data Table: Applications in Drug Development

Bioconjugation

Bioconjugation techniques utilizing Fmoc-D-threonine facilitate the attachment of biomolecules to surfaces or other molecules. This is crucial for developing biosensors and targeted drug delivery systems.

Case Study: Targeted Drug Delivery

Research has shown that Fmoc-D-threonine can be employed in bioconjugation processes to enhance the specificity and efficacy of drug delivery systems. By modifying peptides with D-threonine residues, researchers have achieved improved interactions with cellular targets, leading to more effective therapeutic outcomes .

Structural Biology Research

Fmoc-D-threonine plays a significant role in structural biology by aiding the study of protein structures and dynamics. Its unique properties allow for insights into molecular mechanisms that can lead to breakthroughs in understanding various biological processes.

Example: Self-Assembly Studies

Recent studies have explored the self-assembly properties of Fmoc-D-threonine derivatives under varying conditions. These investigations revealed controlled morphological changes in self-assembled structures, indicating potential applications in material science and nanotechnology .

Mécanisme D'action

The mechanism of action of Fmoc-D-threonine involves the protection of the amine group during peptide synthesis. The Fmoc group is introduced by reacting the amine with Fmoc-Cl, forming a stable carbamate. This protects the amine group from unwanted reactions during the synthesis process . The Fmoc group can be removed by treatment with a base such as piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

- Fmoc-D-Alanine : Lacks the β-hydroxyl group, resulting in weaker hydrogen-bonding capacity. This difference leads to distinct self-assembly behaviors; Fmoc-D-alanine forms hydrogels with lower mechanical strength (G’ < 1,000 Pa) compared to metal-ion-stabilized Fmoc-D-threonine gels (G’ > 1,000 Pa) .

- Fmoc-D-Valine : The branched isopropyl side chain increases hydrophobicity, reducing aqueous solubility. In contrast, Fmoc-D-threonine’s hydroxyl group enhances hydrophilicity, making it more suitable for biomedical applications requiring water-soluble carriers .

- Fmoc-D-Lysine(Boc): The Boc-protected ε-amino group introduces a positive charge at physiological pH, enabling electrostatic interactions. Fmoc-D-threonine, however, relies on hydrogen bonding and metal coordination (e.g., Cu²⁺, Eu³⁺) for supramolecular assembly .

Comparison with Fmoc-Protected L-Amino Acids

- Fmoc-L-Threonine : The L-configuration favors natural peptide conformations but is prone to enzymatic degradation. D-threonine confers protease resistance, extending peptide half-life in vivo .

- Fmoc-L-Phenylalanine : The aromatic side chain enables π-π stacking, forming rigid hydrogels (e.g., Fmoc-FF dipeptides with G’ ~39 kPa). Fmoc-D-threonine gels are less rigid but exhibit pH-responsive sol-gel transitions due to ionizable hydroxyl groups .

Comparison with Fmoc-Protected β-Amino Acids

β-amino acids (e.g., Fmoc-β-Ala-OH) have backbones shifted by one carbon, altering peptide secondary structures. While β-amino acids enhance metabolic stability, they require specialized coupling agents (e.g., HATU) and exhibit lower gelation efficiency compared to α-amino acids like Fmoc-D-threonine .

Comparison with Trityl- or tBu-Protected Derivatives

- Fmoc-D-Thr(Trt)-OH : The trityl group protects the β-hydroxyl, reducing hydrogen-bonding capacity. This derivative is essential for orthogonal protection strategies but forms weaker hydrogels (G’ ~500 Pa) compared to unprotected Fmoc-D-threonine .

- Fmoc-D-Thr(tBu)-OH : The tert-butyl group enhances steric hindrance, slowing coupling rates in SPPS. However, it improves solubility in organic solvents like DCM .

Data Tables

Table 1. Key Properties of Fmoc-D-Threonine and Analogues

Activité Biologique

Fmoc-D-threonine (N-(9-fluorenylmethoxycarbonyl)-D-threonine) is an important building block in peptide synthesis, particularly in the context of solid-phase peptide synthesis (SPPS). Its unique properties and biological activities make it a subject of interest in various fields, including biochemistry, materials science, and medicinal chemistry. This article explores the biological activity of Fmoc-D-threonine, highlighting its role in self-assembly, structural properties, and potential applications.

Overview of Fmoc-D-threonine

Fmoc-D-threonine is a derivative of threonine that incorporates the Fmoc protecting group, which provides stability during peptide synthesis while allowing for selective deprotection. This compound is widely used in SPPS due to its ability to minimize racemization and improve the yield of synthesized peptides .

1. Self-Assembly Properties

Recent studies have demonstrated that Fmoc-D-threonine exhibits significant self-assembly behavior under varying concentration and temperature conditions. The self-assembled structures formed by Fmoc-D-threonine can transition between different morphologies, including spherical and rod-like forms. For instance, at lower concentrations, spherical structures are predominant, while higher concentrations lead to the formation of more complex structures like dumbbells and rods .

Table 1: Morphological Transitions of Fmoc-D-threonine

| Concentration (mM) | Structure Type | Observations |

|---|---|---|

| 3 | Spherical | Uniform spherical aggregates |

| 8 | Dumbbell | Formation of elongated dumbbell shapes |

| Variable | Rod-like | Transition observed upon heating |

2. Influence on Peptide Synthesis

Fmoc-D-threonine serves as a crucial amino acid in the synthesis of peptides that can exhibit various biological activities. Its incorporation into peptide chains can influence cellular processes such as signaling pathways and protein interactions. The Fmoc group facilitates efficient coupling reactions while maintaining the integrity of the D-enantiomer, which can be beneficial in designing peptides with specific stereochemical properties .

Case Study 1: Self-Assembly Mechanisms

A study by Kshtriya et al. investigated the self-assembly mechanisms of Fmoc-D-threonine derivatives under different conditions. The research revealed that π–π stacking interactions play a critical role in driving the self-assembly process. By manipulating concentration and temperature, researchers were able to control the morphology of the resulting structures, which could have implications for material design and drug delivery systems .

Case Study 2: Antimicrobial Peptide Development

Research has also focused on how Fmoc-D-threonine can be utilized in developing antimicrobial peptides. The D-enantiomeric form has been shown to enhance stability against enzymatic degradation while maintaining biological activity. This characteristic is particularly valuable in therapeutic applications where peptide stability is crucial for efficacy .

Research Findings

- Stability and Reactivity : The use of Fmoc protecting groups has been shown to provide excellent stability during peptide synthesis while allowing for selective deprotection under mild conditions .

- Biological Implications : Incorporating Fmoc-D-threonine into peptides can enhance their biological activity by improving binding affinities and reducing susceptibility to proteolytic enzymes .

- Material Applications : The unique self-assembled structures formed by Fmoc-D-threonine derivatives have potential applications in creating novel biomaterials with tailored mechanical properties and functionalities .

Q & A

How is Fmoc-D-threonine synthesized and purified for peptide research, and what analytical methods ensure its enantiomeric purity?

Basic Research Question

Fmoc-D-threonine is synthesized via solid-phase peptide synthesis (SPPS) by introducing the Fmoc (9-fluorenylmethyloxycarbonyl) group to protect the α-amino group of D-threonine. The hydroxyl group is often further protected with trityl (Trt) or tert-butyl (tBu) groups to prevent side reactions during coupling . Purification typically involves reverse-phase HPLC to isolate the product from byproducts, with purity assessed via chromatographic retention times and mass spectrometry. Enantiomeric purity (>99.5% D-configuration) is verified using polarimetry (specific rotation values, e.g., [α]²⁴D = -7.0° to -5.0° in DMF) and chiral HPLC .

What role does the Fmoc group play in the self-assembly of Fmoc-D-threonine-derived nanostructures, and how can solvent systems influence morphology?

Basic Research Question

The Fmoc group enhances hydrophobic and π-π stacking interactions, driving the formation of β-sheet-like nanostructures such as hydrogels or fibrils . Solvent polarity critically impacts self-assembly: aqueous/organic mixtures (e.g., DMSO/water) modulate solubility and aggregation kinetics. For example, a 1:4 DMSO/water ratio may promote fibril formation, while higher organic content favors amorphous aggregates. Structural validation requires TEM, AFM, and circular dichroism (CD) spectroscopy to confirm secondary structure motifs .

How can researchers minimize racemization during Fmoc-D-threonine incorporation into peptide chains, and what coupling agents are optimal?

Advanced Research Question

Racemization at the β-hydroxy position of D-threonine is mitigated by using low-temperature (0–4°C) coupling conditions and activating agents like HATU or PyBOP, which reduce base-mediated epimerization . Pre-activation of the amino acid with DIPEA in DMF for <5 minutes further limits side reactions. Post-synthesis, MALDI-TOF MS and Edman degradation are used to detect and quantify racemization, with thresholds <0.5% D-to-L isomerization considered acceptable for most applications .

What challenges arise in using Fmoc-D-threonine for supramolecular materials, and how can spectroscopic techniques resolve structural contradictions?

Advanced Research Question

Contradictions in reported nanostructure morphologies (e.g., fibrils vs. vesicles) often stem from variations in pH, ionic strength, or solvent history. For example, acidic conditions (pH 3–4) stabilize helical structures, while neutral pH favors β-sheets . Discrepancies are resolved via multi-technique validation:

- FTIR identifies amide I/II bands (e.g., 1630 cm⁻¹ for β-sheets).

- XRD confirms crystalline vs. amorphous phases.

- Rheology quantifies mechanical properties (e.g., storage modulus >10 kPa for hydrogels) .

How should researchers design experiments to study Fmoc-D-threonine’s biocompatibility in biomedical applications?

Methodological Guidance

Apply the PICOT framework :

- Population : Human cell lines (e.g., HEK293).

- Intervention : Exposure to Fmoc-D-threonine nanostructures (0.1–100 µg/mL).

- Comparison : Unmodified D-threonine or Fmoc-L-threonine.

- Outcome : Cytotoxicity (MTT assay), inflammatory response (ELISA for IL-6).

- Time : 24–72 hours .

Ethical considerations include ensuring metabolite non-tocity (tested via LC-MS) and compliance with ISO 10993-5 for biomaterials .

What strategies optimize the stability of Fmoc-D-threonine in long-term storage for reproducible research?

Methodological Guidance

Stability is maximized by storing lyophilized Fmoc-D-threonine at -20°C in argon-sealed vials to prevent hydrolysis and oxidation . Periodic re-analysis via HPLC (e.g., 95% purity threshold) and Karl Fischer titration (<1% water content) ensures integrity. For aqueous solutions, add 0.02% sodium azide and use within 48 hours to inhibit microbial growth .

How can computational modeling predict Fmoc-D-threonine’s interactions in peptide-ligand binding studies?

Advanced Research Question

Molecular dynamics (MD) simulations (e.g., GROMACS) model Fmoc-D-threonine’s conformational flexibility and binding affinities. Key parameters:

- Force Field : CHARMM36 for peptide-lipid interactions.

- Solvation : TIP3P water model.

- Sampling : 100-ns trajectories to capture hydrophobic clustering .

Validation involves comparing simulated free-energy landscapes with experimental SPR (surface plasmon resonance) binding constants (e.g., KD < 1 µM for high-affinity targets) .

What ethical and reproducibility standards apply to publishing Fmoc-D-threonine research?

Methodological Guidance

Adhere to FINER criteria :

- Feasible : Report detailed synthetic protocols (molar ratios, reaction times).

- Novel : Compare results with existing data on Fmoc-L-threonine.

- Ethical : Disclose animal/cell line approvals (e.g., IACUC No. XYZ).

- Relevant : Link findings to applications (e.g., drug delivery systems) .

Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.